N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl-pyrimidinyl moiety, and a sulfanyl linkage. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the pyrimidinyl-pyridinyl intermediate: This step may involve the reaction of 2-methyl-6-(pyridin-2-yl)pyrimidine with appropriate reagents under controlled conditions.
Introduction of the sulfanyl group: The intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the dichlorophenyl group with the sulfanyl intermediate to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidinyl or pyridinyl rings, potentially altering the electronic properties of the compound.
Substitution: The dichlorophenyl group may participate in substitution reactions, especially under the influence of nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The pyrimidinyl and pyridinyl groups may facilitate binding to nucleic acids or proteins, while the sulfanyl group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide: can be compared with other acetamides containing similar functional groups.
This compound: may also be compared with compounds containing different substituents on the aromatic ring or variations in the heterocyclic moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties. The presence of both pyrimidinyl and pyridinyl groups, along with the dichlorophenyl and sulfanyl moieties, may result in distinctive interactions with biological targets or chemical reagents.
Biological Activity
N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H15Cl2N3OS
- Molecular Weight : 367.28 g/mol
This compound features a dichlorophenyl group, a pyrimidine ring, and a sulfanyl moiety, which are critical for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance:
- Cell Viability Assays : In vitro studies demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The IC50 values for related compounds were reported to range from 25 to 50 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant anticancer potential .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses showed an increase in apoptotic cells when treated with related derivatives .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, suggesting that these compounds could be developed into effective anticancer agents .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored:
- Antibacterial Efficacy : Studies have indicated that derivatives of this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Minimum inhibitory concentration (MIC) values for some derivatives were as low as 1 μg/mL, which is comparable to established antibiotics like vancomycin .
- Broad-Spectrum Activity : The compound's structure suggests potential broad-spectrum activity against various pathogens, including drug-resistant strains. This broad efficacy highlights the need for further exploration into its application as an antimicrobial agent .
Data Tables
Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | MCF-7 | 25 - 50 μM | |
Anticancer | A549 | 25 - 50 μM | |
Antimicrobial | Staphylococcus aureus | 1 μg/mL | |
Antimicrobial | Enterococcus faecium | 1 μg/mL |
Case Studies
- Case Study on Anticancer Effects : A recent study demonstrated that a derivative of this compound significantly inhibited cell proliferation in MCF-7 cells by inducing apoptosis through the mitochondrial pathway. The study utilized flow cytometry to quantify apoptotic cells and assessed changes in mitochondrial membrane potential.
- Case Study on Antimicrobial Efficacy : In another investigation, a series of pyrimidine derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the molecular structure enhanced antimicrobial potency, suggesting avenues for further drug development.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-11-22-16(15-4-2-3-5-21-15)9-18(23-11)26-10-17(25)24-14-7-12(19)6-13(20)8-14/h2-9H,10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWXVKFOIMGEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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